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Compound of Interest

Compound Name: Amyl salicylate

Cat. No.: B1664950 Get Quote

A comprehensive guide to the structural elucidation of amyl salicylate, this document outlines

the application of combined spectroscopic techniques for unambiguous characterization. It is

intended for researchers, scientists, and professionals in drug development, providing a

comparative analysis of different spectroscopic methods with supporting data and detailed

experimental protocols.

Structural Elucidation of Amyl Salicylate: A
Combined Spectroscopic Approach
Amyl salicylate (pentyl 2-hydroxybenzoate) is an organic compound used in fragrances and

cosmetics.[1][2] Its structural confirmation is crucial for quality control and research purposes. A

combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a powerful

toolkit for its complete structural analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.[3] The absorption of infrared radiation excites molecular vibrations, and the

frequencies of these absorptions are characteristic of specific bonds.

Key IR Absorptions for Amyl Salicylate:
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Wavenumber (cm⁻¹) Bond Functional Group

3300-2500 (broad) O-H stretch
Carboxylic acid (intramolecular

H-bond)

~3200 O-H stretch Phenolic hydroxyl group

3100-3000 C-H stretch Aromatic C-H

2960-2850 C-H stretch Aliphatic C-H (amyl group)

~1680 C=O stretch Ester carbonyl

~1610, 1485 C=C stretch Aromatic ring

~1250 C-O stretch Ester linkage

Data inferred from typical IR absorption ranges and spectra of similar salicylate esters.[4]

Comparison with other Salicylate Esters: The IR spectra of different salicylate esters are quite

similar in the functional group region. However, the "fingerprint region" (below 1500 cm⁻¹) can

show unique patterns that help differentiate between them, particularly in the C-H bending and

C-O stretching regions.[5][6] For example, the pattern of C-H bending vibrations for the alkyl

chain will differ between methyl, ethyl, and amyl salicylates.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.[8]

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of

protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for Amyl Salicylate:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.8 Singlet 1H Phenolic -OH

~7.8 Doublet of doublets 1H
Aromatic H (adjacent

to -COOR)

~7.4 Triplet of doublets 1H Aromatic H

~6.9 Doublet 1H Aromatic H

~6.8 Triplet 1H Aromatic H

~4.3 Triplet 2H -O-CH₂-CH₂-

~1.7 Multiplet 2H -O-CH₂-CH₂-CH₂-

~1.4 Multiplet 4H -CH₂-CH₂CH₂-CH₃

~0.9 Triplet 3H -CH₂-CH₃

Chemical shifts are estimated based on typical values for salicylates and alkyl chains.[5][9][10]

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon

environments in the molecule.

¹³C NMR Data for Amyl Salicylate:
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Chemical Shift (δ, ppm) Assignment

~170 C=O (Ester carbonyl)

~161 Aromatic C-OH

~136 Aromatic C-H

~130 Aromatic C-H

~119 Aromatic C-H

~117 Aromatic C-H

~112 Aromatic C-COOR

~65 -O-CH₂-

~29 -O-CH₂-CH₂-

~28 -CH₂-CH₂-CH₂-

~22 -CH₂-CH₂-CH₃

~14 -CH₃

Data obtained from SpectraBase.[11]

Comparison with other Salicylate Esters: NMR is excellent for distinguishing between salicylate

esters.[5][6] For instance, methyl salicylate would show a sharp singlet for the methoxy group (-

OCH₃) at around 3.9 ppm in the ¹H NMR spectrum and a corresponding signal around 52 ppm

in the ¹³C NMR spectrum.[9][12] Ethyl salicylate would show a quartet and a triplet for the ethyl

group.[10] The complexity of the aliphatic signals in both ¹H and ¹³C NMR spectra directly

corresponds to the length and branching of the alkyl chain.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its

structure through fragmentation patterns.[3] For amyl salicylate (C₁₂H₁₆O₃), the exact mass is

208.110 g/mol .[11]

Key Fragments in the Mass Spectrum of Amyl Salicylate:
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m/z Ion Significance

208 [M]⁺ Molecular Ion

138 [M - C₅H₁₀]⁺
Loss of pentene via McLafferty

rearrangement

121 [C₇H₅O₂]⁺ Salicyloyl cation

120 [C₇H₄O₂]⁺
Ion from loss of a proton from

the phenolic group

92 [C₆H₄O]⁺
Fragment from the aromatic

ring

43 [C₃H₇]⁺ Fragment from the amyl chain

Data obtained from PubChem.[13]

Comparison with other Salicylate Esters: The molecular ion peak is a clear differentiator

between salicylates with different alkyl esters. For example, methyl salicylate has a molecular

weight of 152.15 g/mol and ethyl salicylate is 166.17 g/mol .[7] The fragmentation patterns are

also distinct. While all salicylates will show characteristic fragments for the salicylate moiety

(e.g., m/z 120, 121, 92), the fragments corresponding to the alkyl chain will differ.

Experimental Protocols
1. Sample Preparation: A sample of amyl salicylate is dissolved in a suitable solvent. For

NMR, deuterated chloroform (CDCl₃) is a common choice. For IR, the sample can be analyzed

neat (as a thin film) or dissolved in a solvent like carbon tetrachloride (CCl₄). For GC-MS, the

sample is typically diluted in a volatile solvent like dichloromethane or hexane.

2. IR Spectroscopy (FTIR): A drop of the neat liquid sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is

recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean plates is taken first and subtracted from the sample

spectrum.
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3. NMR Spectroscopy: Approximately 5-10 mg of amyl salicylate is dissolved in about 0.6 mL

of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard. The

solution is transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a high-

field NMR spectrometer (e.g., 300 or 500 MHz).

4. Mass Spectrometry (GC-MS): A dilute solution of amyl salicylate is injected into a gas

chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the sample

from any impurities. As the amyl salicylate elutes from the GC column, it enters the MS, where

it is ionized (typically by electron impact, EI), and the resulting fragments are separated by their

mass-to-charge ratio.

Workflow for Combined Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of amyl
salicylate using a combined spectroscopic approach.

Structural Elucidation Workflow

Amyl Salicylate Sample

IR Spectroscopy

Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C)

Determine C-H Framework

Mass Spectrometry

Determine Molecular Weight
& Fragmentation

Combined Data Analysis

Elucidated Structure

Confirm Structure
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Click to download full resolution via product page

Caption: Workflow for structural elucidation.

Conclusion
The structural elucidation of amyl salicylate is most effectively and reliably achieved through

the combined use of IR, NMR, and Mass Spectrometry. While each technique provides

valuable pieces of the structural puzzle, their synergistic application allows for an unambiguous

confirmation of the molecule's identity. IR spectroscopy identifies the key functional groups,

NMR spectroscopy maps out the precise carbon-hydrogen framework and connectivity, and

mass spectrometry confirms the molecular weight and provides corroborating structural

information through fragmentation analysis. This integrated approach represents a cornerstone

of modern chemical analysis and is indispensable in research and quality assurance settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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